molecular formula C12H15F3O B2677503 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol CAS No. 109769-57-5

2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B2677503
CAS No.: 109769-57-5
M. Wt: 232.246
InChI Key: CEARQOWSYUBEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety with two methyl groups at the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and specific solvents can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propane: Similar structure but fully reduced to an alkane.

    2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

The presence of the trifluoromethyl group in 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol imparts unique chemical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are desired, such as in pharmaceuticals and advanced materials .

Properties

IUPAC Name

2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3O/c1-11(2,3)10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7,10,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEARQOWSYUBEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.